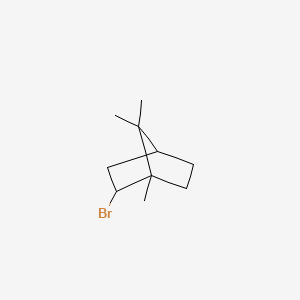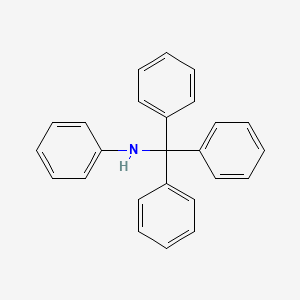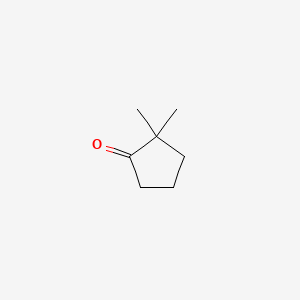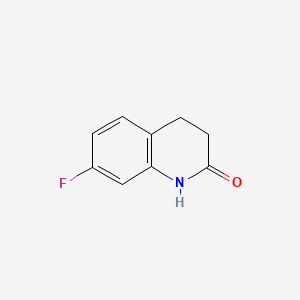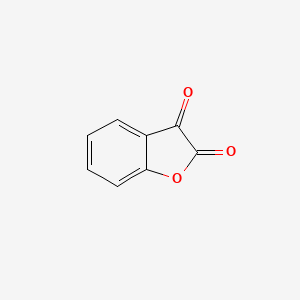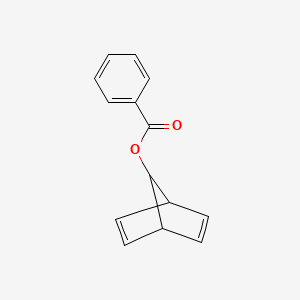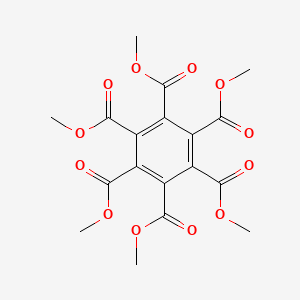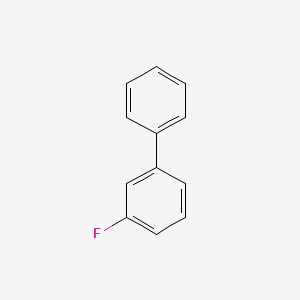
3-氟联苯
描述
3-Fluorobiphenyl is a useful research compound. Its molecular formula is C12H9F and its molecular weight is 172.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和新化合物的表征
- 3-氟苯甲基哌啶(3-FPM)是一种设计用于探索肥胖和药物依赖等领域治疗选择的苯基吗啡啶的示例。这种化合物及其同分异构体2-FPM和4-FPM已经合成和表征,展示了3-氟联苯结构在药物化学中的灵活性(McLaughlin et al., 2017)。
有机化学中的光氧化还原催化
- 在光氧化还原催化中,对于合成制药品和农药中的化合物至关重要的领域,三氟甲基和二氟甲基基团是关键结构。类似3-氟联苯的化合物在这些反应中起着重要作用,展示了它们在新的氟甲基化协议开发中的重要性(Koike & Akita, 2016)。
调节聚噻吩的电子性质
- 3-氟联苯衍生物,如3-氟-4-己基噻吩,用于修改共轭聚噻吩的电子性质。这展示了该化合物在调节电子材料性质中的作用,这些材料用于电子设备(Gohier et al., 2013)。
荧光传感器和荧光团
- 含杂原子的有机荧光团,包括3-氟联苯衍生物,设计用于荧光pH传感器等应用。它们展示了在不同状态之间切换发射的能力,使其能够在传感应用中使用(Yang et al., 2013)。
研究氟化合物的生物降解
- 对3-氟联苯及其衍生物的研究为了解氟化合物的生物降解途径提供了见解,这是理解环境污染和治理策略的关键方面(Green et al., 1999)。
液晶技术
- 包括3-氟联苯衍生物在内的氟化联苯液晶已经显示出在液晶显示技术中的潜力。这些化合物具有低熔点和高清晰点等理想性能,提高了液晶显示器的性能(Jiang et al., 2012)。
作用机制
Target of Action
It is structurally and pharmacologically related to flurbiprofen , a nonsteroidal anti-inflammatory agent (NSAIA) that primarily targets cyclooxygenase (COX) enzymes .
Mode of Action
Flurbiprofen acts by reversibly inhibiting COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway .
Biochemical Pathways
It has been reported that 4-fluorobiphenyl, a similar compound, can be transformed by the ectomycorrhizal fungus, tylospora fibrilosa, yielding 3- and 4-hydroxylated 4-fluorobiphenyl . This suggests that 3-Fluorobiphenyl may also undergo biotransformation in certain biochemical pathways.
Pharmacokinetics
Flurbiprofen, a related compound, exhibits stereoselectivity in its pharmacokinetics, including protein binding and metabolite formation . It is rapidly and almost completely absorbed when given orally, and its elimination occurs following extensive biotransformation to glucuroconjugated metabolites .
Result of Action
Based on its structural similarity to flurbiprofen, it may have anti-inflammatory effects due to its potential inhibition of cox enzymes and subsequent reduction in prostaglandin synthesis .
Action Environment
The action, efficacy, and stability of 3-Fluorobiphenyl can be influenced by various environmental factors. For instance, it has been suggested that the compound is likely to be mobile in the environment due to its water solubility . Additionally, it may spread in water systems, potentially affecting its action and distribution .
生化分析
Biochemical Properties
3-Fluorobiphenyl plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to be metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups into the molecule, leading to the formation of hydroxylated metabolites. These interactions are crucial as they determine the compound’s bioavailability and toxicity. Additionally, 3-Fluorobiphenyl can interact with other biomolecules such as glutathione, forming conjugates that facilitate its excretion from the body .
Cellular Effects
The effects of 3-Fluorobiphenyl on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. By generating reactive oxygen species (ROS), 3-Fluorobiphenyl can induce oxidative stress, leading to changes in gene expression and cellular metabolism. This compound can also affect cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, 3-Fluorobiphenyl exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further interact with DNA and proteins, causing changes in gene expression and enzyme activity. Additionally, 3-Fluorobiphenyl can inhibit or activate specific enzymes, altering metabolic pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluorobiphenyl change over time. Initially, the compound is stable and exerts its biochemical effects through interactions with enzymes and proteins. Over time, it undergoes degradation, leading to the formation of various metabolites. These metabolites can have different effects on cellular functions, including long-term impacts on cell viability and function. Studies have shown that prolonged exposure to 3-Fluorobiphenyl can lead to cumulative oxidative damage and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 3-Fluorobiphenyl vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions. At higher doses, it can induce significant oxidative stress, leading to cellular damage and toxicity. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects. High doses of 3-Fluorobiphenyl can also lead to toxic effects, including liver and kidney damage .
属性
IUPAC Name |
1-fluoro-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCAAFFMZODJBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178336 | |
| Record name | 1,1'-Biphenyl, 3-fluoro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2367-22-8 | |
| Record name | 3-Fluoro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2367-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biphenyl, 3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 3-fluoro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of introducing a fluorine atom at the 3-position of biphenyl on the mesomorphic properties of the resulting compounds?
A1: Introducing a fluorine atom at the 3-position of biphenyl, specifically in the context of liquid crystal research, leads to intriguing changes in the compound's ability to form liquid crystal phases (mesophases). Studies on 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls [] revealed that this fluorine substitution significantly disrupts the antiparallel correlations typical in liquid crystal arrangements. This disruption generally depresses both the smectic A and nematic phase stabilities. Interestingly, the similar magnitude of these depressions suggests that the 3-fluoro substituent might inherently promote smectic character, counteracting the broadening effect it has on the molecule.
Q2: How does 3-fluorobiphenyl modification in benzoxazole derivatives affect their mesophase stability?
A2: Incorporating a 3-fluorobiphenyl moiety into benzoxazole derivatives, particularly in 2-(4ʹ-alkoxy-3-fluorobiphenyl-4-yl)-benzoxazole liquid crystals (nPPF(3)Bx), presents a compelling case study in dipole moment engineering for improved mesophase stability []. These compounds, with the fluorine positioned ortho to the benzoxazole group, exhibit higher calculated dipole moments (by ~2 D) compared to analogs where fluorine is ortho to the alkoxy group. This dipole moment enhancement translates to lower melting and clearing points, resulting in wider mesophase ranges, even with varying terminal groups (polar or nonpolar). The enhanced dipole-dipole interactions also lead to a redshift in photoluminescence emissions, suggesting stronger π–π interactions between molecules.
Q3: Can you provide examples of how 3-fluorobiphenyl serves as a building block in medicinal chemistry?
A3: The 3-fluorobiphenyl scaffold features prominently in medicinal chemistry, often as a key structural motif in angiotensin II receptor antagonists. One notable example is BAY 10-6734, formally known as 6-n-butyl-4-methoxycarbonyl-2-oxo-1[(2'-(1H-tetrazol-5-yl)-3-fluorobiphenyl-4-yl)methyl] 1,2-dihydropyridine []. This compound demonstrated protective effects in various animal models of hypertension by blocking the angiotensin II receptor, leading to improvements in blood pressure, cardiac hypertrophy, and renal function. While the specific interaction mechanism of BAY 10-6734 with its target is not detailed in the provided abstracts, its structure highlights the utility of 3-fluorobiphenyl in designing pharmacologically active compounds.
Q4: What insights into the crystal structure of 3-fluorobiphenyl-4-carboxylic acid are revealed by X-ray crystallography?
A4: X-ray crystallographic analysis of 3'-fluorobiphenyl-4-carboxylic acid [, ] reveals that it crystallizes in the monoclinic space group P21/c, with four molecules per unit cell (Z=4). The molecule adopts a non-planar conformation, and the average C-C bond length within the phenyl rings is 1.389 Å. A key structural feature is the formation of dimers through strong O-H···O hydrogen bonds with a distance of 2.623 Å. These dimers further assemble into a herringbone arrangement, with fluorine atoms aligning in layers parallel to the (001) plane.
Q5: Beyond liquid crystals and pharmaceuticals, are there other applications where 3-fluorobiphenyl derivatives are being explored?
A5: Indeed, the unique properties of 3-fluorobiphenyl derivatives extend their utility beyond liquid crystals and pharmaceuticals. For instance, they have shown promise as building blocks for luminescent sensors. Researchers have synthesized lanthanide metal-organic frameworks (Ln-PFTA) using 3-fluorobiphenyl-3′,4,5′-tricarboxylic acid (H2PFTA) as a ligand []. These Ln-PFTAs exhibit high sensitivity and selectivity towards riboflavin (RF), functioning as ratiometric fluorescent probes with a remarkably low detection limit (0.225 nM). This example showcases the potential of 3-fluorobiphenyl-based materials in sensing applications, particularly for biologically relevant analytes like RF.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

